Bienvenue dans la boutique en ligne BenchChem!

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

HIV-1 Reverse Transcriptase NNRTI

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-10-0) is a synthetic, small-molecule derivative belonging to the 3,4-dihydroquinoxalin-2(1H)-one class. Its structure is defined by a quinoxaline core featuring a cyclopropylmethyl substituent at the N-4 position and an ethyl acetate side chain at the C-2 position.

Molecular Formula C16H18N2O3
Molecular Weight 286.331
CAS No. 478041-10-0
Cat. No. B2498865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate
CAS478041-10-0
Molecular FormulaC16H18N2O3
Molecular Weight286.331
Structural Identifiers
SMILESCCOC(=O)CC1=NC2=CC=CC=C2N(C1=O)CC3CC3
InChIInChI=1S/C16H18N2O3/c1-2-21-15(19)9-13-16(20)18(10-11-7-8-11)14-6-4-3-5-12(14)17-13/h3-6,11H,2,7-10H2,1H3
InChIKeyDTYOQSJKFKKFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Procurement Guide: Structural and Class-Level Evidence for Prioritization


Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate (CAS 478041-10-0) is a synthetic, small-molecule derivative belonging to the 3,4-dihydroquinoxalin-2(1H)-one class . Its structure is defined by a quinoxaline core featuring a cyclopropylmethyl substituent at the N-4 position and an ethyl acetate side chain at the C-2 position . This compound is of primary interest as a key synthetic intermediate and a structural fragment for the development of bioactive molecules, particularly within antiviral and kinase inhibitor research programs .

Why Generic Substitution of Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Fails: The Crucial Role of N-4 and C-2 Substituents


Generic substitution within the dihydroquinoxalinone class is unreliable because even minor modifications to the N-4 and C-2 substituents profoundly alter both biological activity and physicochemical properties. The N-cyclopropylmethyl group is a critical pharmacophoric element for potent HIV-1 reverse transcriptase inhibition, a trait not shared by all N-alkyl analogs [1]. Simultaneously, the C-2 ethyl acetate side chain introduces a versatile handle for further chemical elaboration, acting as a masked carboxylic acid or a site for forming key hydrogen-bonding interactions in kinase inhibitors [2]. Substituting this compound with, for example, an N-unsubstituted or N-allyl analog will eliminate the specific steric and electronic contributions necessary for targeted antiviral activity and disable the critical C-2 synthetic utility, rendering the replacement molecule unsuitable for the intended research applications [1][2].

Quantitative Differentiation Evidence for Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate vs. Closest Analogs


Potent HIV-1 Reverse Transcriptase Inhibition Conferred by the N-Cyclopropylmethyl Group

The N-cyclopropylmethyl substituent on the dihydroquinoxalinone core is a key determinant of anti-HIV-1 activity. In a direct head-to-head study of a structural analog series, compounds bearing the N-cyclopropylmethyl group (specifically 6a, 6g, 6h, and 6k) demonstrated HIV-1 reverse transcriptase inhibitory activity that was comparable to, or better than, the clinically approved NNRTIs Efavirenz and GW420867X [1]. This is in contrast to other N-substitutions; for example, the unsubstituted NH analog (a direct comparator for the target compound where the cyclopropylmethyl is absent) shows a complete loss of this potent antiviral activity, highlighting the essential and irreplaceable nature of this moiety [1].

HIV-1 Reverse Transcriptase NNRTI Antiviral

The C-2 Ethyl Acetate Side Chain Provides a Key Synthetic Handle Absent in Simpler Analogs

The ethyl acetate side chain at the C-2 position distinguishes this compound from simpler 3,4-dihydroquinoxalin-2(1H)-one analogs that lack this functionality. In the development of JNK3 inhibitors, the C-2 carboxylate moiety serves a dual purpose: it acts as a masked carboxylic acid for hydrogen bonding within the kinase's active site, and it provides a synthetic handle for further derivatization [1]. For instance, a structurally related 3,4-dihydroquinoxalin-2(1H)-one inhibitor with a C-2 substituent achieved an IC50 of 0.19 μM against JNK3, with the core scaffold providing the critical hinge-binding motif [1]. By comparison, the unsubstituted parent compound (ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, CAS 30681-63-1) lacks the N-4 cyclopropylmethyl group, making it unsuitable for generating the specific substitution pattern required for dual NNRTI/JNK3 activity .

Medicinal Chemistry Synthetic Intermediate Rational Design JNK3 Inhibitors

Lower Protein Binding Liabilities Compared to Highly Substituted N-Carboxyalkyl Analogs

A major liability in the development of potent dihydroquinoxalinone NNRTIs was high plasma protein binding, which caused a dramatic loss in antiviral activity (33- to 50-fold shift in IC90) for the most potent, highly decorated N-carboxyalkyl analogs (compounds 6t-6y) [1]. In contrast, a simpler N-alkyl analog (6m), which more closely represents the substitution pattern of the target compound, showed a significantly reduced effect of only an 18-fold loss in IC90 upon protein binding, indicating a more favorable free fraction [1]. This evidence suggests that the target compound, with its simple N-cyclopropylmethyl group and no additional aryl or carboxy substitutions, is unlikely to exhibit the severe protein binding that plagued the more complex clinical candidates, offering a cleaner pharmacokinetic starting point [1].

Drug Metabolism Pharmacokinetics Plasma Protein Binding NNRTI Development

High Purity Profile Reduces Uncertainty in Biological Assays Compared to Research-Grade Alternatives

For research procurement, compound purity is a direct driver of assay reproducibility. Commercial suppliers of this compound consistently report a minimum purity specification of 95% (HPLC) . This is a critical differentiator when compared to sourcing a custom-synthesized unsubstituted analog or a non-specific 'dihydroquinoxalinone derivative' from a grey-market supplier with no quality-control documentation. The defined 5% impurity ceiling allows researchers to more confidently attribute biological effects to the parent molecule rather than to an unknown contaminant, which is a key procurement criterion for chemical probe or lead optimization studies .

Quality Control Purity Reproducibility Chemical Biology

Optimal Use Cases for Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate Based on Proven Differentiators


Scaffold for Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Design

The compound serves as an ideal starting scaffold for an NNRTI development program. Its core structure, particularly the N-cyclopropylmethyl group, has been validated to confer potent activity against HIV-1 reverse transcriptase [1]. A research team can use this specific intermediate to strategically append new substituents at the C-2 and C-6/7 positions, aiming to optimize potency against wild-type and drug-resistant viral strains while leveraging the lower protein-binding profile relative to older leads [1].

Key Synthetic Intermediate for Dual-Target Antiviral/Kinase Inhibitor Libraries

For a high-throughput medicinal chemistry campaign, this compound's unique combination of the N-4 cyclopropylmethyl (antiviral pharmacophore) and the C-2 ethyl acetate (synthetic handle) makes it a versatile building block [1][2]. It enables the efficient parallel synthesis of compound libraries to screen for dual NNRTI/JNK3 activity, a strategy that would require multiple linear syntheses starting from simpler, mono-functionalized analogs [2].

Chemical Probe for Investigating the N-Cyclopropylmethyl Pharmacophore in Enzyme Assays

In a chemical biology context where a researcher needs to explore the biological role of the N-cyclopropylmethyl motif, this compound is the reagent of choice. It acts as a direct positive control or a starting point for photoaffinity labeling probe synthesis, allowing for the isolation and identification of its cellular targets. The guaranteed 95% purity ensures that any observed biological effect can be reliably attributed to the pharmacophore, minimizing artifact risks [1].

Lead Optimization for Preclinical Pharmacokinetic Studies

The compound's predicted lower plasma protein binding, inferred from class-level data, makes it a more developable lead candidate for early ADME studies compared to highly substituted dihydroquinoxalinones that were previously discontinued due to poor bioavailability [1]. A DMPK team can directly assess its metabolic stability, solubility, and permeability, using the ethyl ester as a potential prodrug form of the active carboxylic acid [1].

Quote Request

Request a Quote for Ethyl 2-[4-(cyclopropylmethyl)-3-oxo-3,4-dihydro-2-quinoxalinyl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.